N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide
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Description
“N-{3-[(2-bromobenzoyl)amino]propyl}isonicotinamide” is a chemical compound with the molecular formula C16H16BrN3O2 . It is structurally similar to “N-{3-[(4-Bromobenzoyl)amino]propyl}isonicotinamide” and "[2-Amino-3-(4-bromobenzoyl)phenyl]acetic acid" .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The order of these reactions is critical to the success of the overall synthesis. For instance, the nitration step usually needs to be the first, not the bromination . The Friedel–Crafts reaction, which could introduce a methyl group, can’t be used as the final step because this reaction doesn’t work on a nitro-substituted (strongly deactivated) benzene .Molecular Structure Analysis
The molecular structure of “N-{3-[(2-bromobenzoyl)amino]propyl}isonicotinamide” is defined by its molecular formula C16H16BrN3O2 . This indicates that the compound contains 16 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis
Amines, such as the one present in “N-{3-[(2-bromobenzoyl)amino]propyl}isonicotinamide”, can undergo a variety of reactions. For instance, ammonia, primary amines, and secondary amines react rapidly with acid chlorides or acid anhydrides to form primary, secondary, and tertiary amides respectively .Safety and Hazards
Properties
IUPAC Name |
N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-14-5-2-1-4-13(14)16(22)20-9-3-8-19-15(21)12-6-10-18-11-7-12/h1-2,4-7,10-11H,3,8-9H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLWIPAATHGEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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